Product packaging for BAY-299(Cat. No.:)

BAY-299

Cat. No.: B1191587
M. Wt: 429.476
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Description

Overview of Chromatin Modification and Histone Acetylation

Chromatin structure is primarily determined by nucleosomes, which consist of DNA wrapped around an octamer of core histone proteins (H2A, H2B, H3, and H4) nih.gov. The N-terminal tails of these histone proteins are subject to a wide array of post-translational modifications (PTMs), including methylation, phosphorylation, ubiquitination, and acetylation nih.govnih.govcd-genomics.combiomodal.comfrontiersin.org. These modifications can directly influence the interaction between DNA and histones, thereby altering chromatin compaction, or they can serve as docking sites for regulatory proteins biomodal.com.

Histone acetylation, specifically the acetylation of lysine (B10760008) residues on histone tails, is a well-studied modification generally associated with an open chromatin configuration and transcriptional activation nih.govcd-genomics.combiomodal.com. This process is dynamically regulated by the opposing activities of histone acetyltransferases (HATs), which add acetyl groups, and histone deacetylases (HDACs), which remove them nih.govcd-genomics.comfrontiersin.org. The addition of an acetyl group neutralizes the positive charge of the lysine residue, reducing the electrostatic interaction with the negatively charged DNA and leading to a less condensed chromatin structure that is more accessible to transcription factors biomodal.com.

Functional Significance of Bromodomain-Containing Proteins in Gene Transcription

Bromodomain-containing proteins (BRD-proteins) are a family of "reader" proteins that specifically recognize and bind to acetylated lysine residues on histones and other proteins nih.govnih.govmdpi.com. This recognition function allows BRD-proteins to translate the information encoded by histone acetylation patterns into specific cellular outcomes, particularly in the context of gene transcription mdpi.com.

BRD-proteins play diverse roles in transcriptional regulation. They can function as components of larger protein complexes, such as HAT complexes or chromatin remodeling complexes, anchoring these complexes to specific sites on acetylated chromatin mdpi.commdpi.comnih.gov. By recruiting transcriptional co-activators, general transcription factors, or components of the RNA polymerase II machinery, BRD-proteins facilitate the initiation and elongation of transcription nih.govfrontiersin.orguniprot.org. The BET (Bromodomain and Extra-Terminal) family proteins (BRD2, BRD3, BRD4, and BRDT) are prominent examples of BRD-proteins involved in transcriptional regulation, often binding to super-enhancers and recruiting factors like P-TEFb to promote gene expression mdpi.comfrontiersin.orgguidetopharmacology.orgmdpi.comaai.org.

Identification of Bromodomain Proteins as Therapeutic Targets in Disease Pathogenesis

Given their critical roles in regulating gene expression and chromatin structure, it is not surprising that dysregulation of BRD-proteins has been implicated in the development and progression of numerous diseases, including various cancers, inflammatory disorders, and viral infections nih.govmdpi.commdpi.comaai.orgspandidos-publications.comtandfonline.com. Aberrant expression, mutations, or chromosomal translocations involving BRD-proteins can lead to uncontrolled cell proliferation, altered differentiation, and sustained inflammatory responses nih.govmdpi.com.

The involvement of BRD-proteins in disease pathogenesis has positioned them as attractive therapeutic targets nih.gov. The well-defined structure of the bromodomain pocket, which accommodates the acetylated lysine, makes it amenable to the design of small-molecule inhibitors nih.govmdpi.com. The success of inhibitors targeting the BET family, particularly in hematological malignancies and inflammatory conditions, has validated the concept of targeting bromodomains for therapeutic benefit nih.govmdpi.comguidetopharmacology.orgaai.orgwikipedia.org. This has spurred interest in exploring the therapeutic potential of inhibiting other, less-studied bromodomain families.

Rationale for Investigating Selective Bromodomain Inhibitors: The Case of BAY-299

While pan-BET inhibitors have shown promise, targeting specific bromodomains or bromodomain-containing proteins may offer greater selectivity and potentially reduced off-target effects. This rationale underlies the investigation of selective bromodomain inhibitors like this compound.

This compound is characterized as a potent and selective inhibitor primarily targeting the bromodomains of BRD1 and TAF1 tocris.comabcam.com. Research indicates that this compound exhibits high selectivity, demonstrating significantly lower potency against other bromodomains, including other members of the BRPF family (BRPF1, BRPF3) and notably, the BET protein BRD4 tocris.comabcam.com.

Detailed research findings on this compound highlight its inhibitory activity:

Target ProteinIC50 (nM) - In vitro TR-FRET assayIC50 (nM) - Cellular NanoBRET assay
BRD16-67 tocris.comabcam.com575 tocris.comabcam.comresearchgate.net
TAF18-13 tocris.comabcam.combiorxiv.org825 tocris.comabcam.comresearchgate.net
BRPF267 researchgate.netbiorxiv.org575 researchgate.net
TAF1L106 biorxiv.org-
BRD9>30-fold selective over BRPF family tocris.comabcam.com-
ATAD2>30-fold selective over BRPF family tocris.comabcam.com-
BRD4>300-fold selective tocris.comabcam.com-

Note: IC50 values can vary depending on the specific assay conditions and source.

Beyond inhibiting the bromodomains in isolation, this compound has been shown to inhibit the binding of BRD1 and TAF1 to acetylated histones, specifically histone H4 and histone H3.3, in cell-based assays tocris.comabcam.com. The reported IC50 values for inhibiting binding to histone H4 are 575 nM for BRD1 and 0.9 μM for TAF1, while for histone H3.3, the values are 825 nM for BRD1 and 1.4 μM for TAF1 tocris.comabcam.com.

Research investigating the cellular effects of this compound has explored its impact on gene expression and cell viability, particularly in cancer cell lines. Studies in acute myeloid leukemia (AML) cell lines demonstrated that this compound treatment led to significant inhibition of cell growth, increased cell death, reduced cell proliferation (indicated by decreased EdU incorporation), and enhanced cell differentiation patsnap.com. These effects were associated with increased cleavage of pro-apoptotic proteins and altered expression of genes involved in cell cycle regulation and pyroptosis patsnap.com.

Furthermore, investigations in triple-negative breast cancer (TNBC) have shown that this compound can induce the expression of endogenous retroviruses (ERVs) and double-stranded RNA (dsRNA), triggering an interferon response and suppressing cell growth patsnap.com. These findings suggest that targeting TAF1 bromodomains with compounds like this compound may induce an anti-viral mimicry effect in certain cancer contexts patsnap.com.

While this compound shows transcriptional effects consistent with TAF1 inhibition, some studies suggest that its effects on the cell cycle might be mediated, at least in part, by targets other than TAF1 biorxiv.org. However, analysis of genomic features indicates that this compound specifically downregulates genes with high levels of both TAF1 occupancy and promoter acetylation, supporting its on-target transcriptional effects biorxiv.org.

The dual inhibitory properties of this compound against BRPF2 and TAF1 make it a valuable chemical probe for dissecting the specific roles of these bromodomain-containing proteins in various biological and pathological processes researchgate.net. Its selectivity profile distinguishes it from inhibitors targeting the more extensively studied BET family, providing a tool to explore distinct epigenetic regulatory pathways.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.476

SMILES

O=C1N(C2=C(C)C=C(N3C)C(N(C)C3=O)=C2)C(C4=CC=C(CCCO)C5=CC=CC1=C45)=O

Appearance

Solid powder

Synonyms

BAY-299;  BAY 299;  BAY299.; 6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Origin of Product

United States

Discovery and Preclinical Development of Bay 299

High-Throughput Screening Initiatives Leading to Novel Bromodomain Inhibitors

The identification of BAY-299 originated from high-throughput screening (HTS) initiatives. This process involved screening large libraries of small molecules to find compounds that could inhibit the activity of specific bromodomains acs.orgrcsb.orgnih.gov. HTS is a fundamental step in early drug discovery, allowing for the rapid assessment of numerous compounds against a biological target. The screens successfully identified initial hit compounds belonging to the substituted benzoisoquinolinedione series acs.orgrcsb.orgnih.gov.

Structural Origin and Design Principles of Benzoisoquinolinedione Series

This compound belongs to the benzoisoquinolinedione chemical series acs.orgrcsb.orgnih.gov. The structural origin of this series lies in the initial hits identified during high-throughput screening. The design principles for developing inhibitors within this series focused on creating molecules that could effectively bind to the acetyl-lysine binding pocket of target bromodomains. This involved understanding the three-dimensional structure of the bromodomain targets and the chemical interactions necessary for high affinity and specificity mdpi.comnih.govrcsb.org. The benzoisoquinolinedione scaffold provided a chemical framework that could be modified to optimize these interactions.

Optimization Strategies for Enhanced Potency and Selectivity: Focus on this compound Derivatives

Following the identification of the initial benzoisoquinolinedione hits, extensive structure-activity relationship (SAR) studies were conducted to optimize the potency and selectivity of the compounds acs.orgrcsb.orgnih.govresearchgate.netchemicalprobes.org. These optimization strategies involved synthesizing and testing various derivatives of the core scaffold. Modifications were made to different parts of the molecule to improve binding affinity to the target bromodomains (specifically BRD1 and TAF1) and to minimize off-target activity against other bromodomains and proteins acs.orgresearchgate.netchemicalprobes.orgrndsystems.commedchemexpress.combroadpharm.com.

For this compound, optimization efforts focused on achieving high potency against BRD1 (also known as BRPF2) and the second bromodomain of TAF1 (TAF1 BD2) acs.orgnih.govresearchgate.netrndsystems.commedchemexpress.combroadpharm.comthesgc.orgbertin-bioreagent.comaacrjournals.org. Simultaneously, a key objective was to ensure selectivity over other bromodomains, particularly other members of the BRPF family (BRPF1 and BRPF3) and the well-studied BET family bromodomains like BRD4 acs.orgresearchgate.netrndsystems.commedchemexpress.combroadpharm.comthesgc.orgbertin-bioreagent.comaacrjournals.org. SAR studies explored modifications at specific positions of the benzoisoquinolinedione and benzimidazolone core structures to achieve this desired profile chemicalprobes.org.

Detailed research findings from these optimization studies demonstrated that this compound is a potent dual inhibitor of BRD1 and TAF1 BD2 acs.orgnih.govresearchgate.netrndsystems.commedchemexpress.combroadpharm.comthesgc.orgbertin-bioreagent.comaacrjournals.org. Biochemical assays, such as TR-FRET and AlphaScreen, were used to measure the inhibitory activity (IC50 values) against various bromodomains acs.orgresearchgate.netmedchemexpress.com. Cellular assays, including NanoBRET, were employed to confirm target engagement in a cellular context researchgate.netrndsystems.comthesgc.orgabcam.com.

The following table summarizes some key biochemical potency data for this compound:

Target BromodomainAssayIC50 (nM)Selectivity Fold Change (vs. BRD1/BRPF2 IC50)Source
BRD1 (BRPF2)BROMOscan6- thesgc.orgbertin-bioreagent.com
BRD1 (BRPF2)TR-FRET67- acs.orgnih.govresearchgate.netmedchemexpress.com
BRD1 (BRPF2)AlphaScreen97- medchemexpress.com
TAF1 BD2BROMOscan13- thesgc.orgbertin-bioreagent.com
TAF1 BD2TR-FRET8- acs.orgnih.govresearchgate.netmedchemexpress.com
TAF1L BD2TR-FRET106- acs.orgnih.govmedchemexpress.com
BRPF1TR-FRET>30-fold selective over BRD1/BRPF2>30 acs.orgrndsystems.commedchemexpress.combroadpharm.comthesgc.orgbertin-bioreagent.com
BRPF3TR-FRET>30-fold selective over BRD1/BRPF2>30 acs.orgrndsystems.commedchemexpress.combroadpharm.comthesgc.orgbertin-bioreagent.com
BRD9->30-fold selective over BRD1/BRPF2>30 rndsystems.combroadpharm.comthesgc.orgbertin-bioreagent.comabcam.com
ATAD2->30-fold selective over BRD1/BRPF2>30 rndsystems.combroadpharm.comthesgc.orgbertin-bioreagent.comabcam.com
BRD4->300-fold selective over BRD1/BRPF2>300 acs.orgnih.govrndsystems.combroadpharm.comthesgc.orgbertin-bioreagent.comabcam.com

Note: IC50 values can vary slightly depending on the specific assay conditions and source.

Cellular activity was also confirmed, with this compound inhibiting the interaction of BRD1 and TAF1 with histone H4 and H3.3 in NanoBRET assays rndsystems.comabcam.com.

Collaborative Frameworks in Chemical Probe Development (e.g., Bayer and SGC)

The development of this compound highlights the importance of collaborative frameworks in the discovery and characterization of chemical probes. Notably, this compound was developed through a collaborative effort between Bayer and the Structural Genomics Consortium (SGC) rndsystems.comthesgc.orgbertin-bioreagent.combayer.combayer.comthesgc.org. This partnership exemplifies an open science approach, where the goal is to identify and characterize high-quality chemical probes for novel drug discovery targets and make them openly available to the wider research community without restriction bayer.comthesgc.org.

The collaboration between pharmaceutical companies like Bayer and academic consortia like the SGC facilitates the sharing of expertise, resources, and data, accelerating the discovery and validation of chemical probes. This model is particularly valuable for challenging target classes like bromodomains, where understanding the complex biological roles requires well-characterized and selective tools researchgate.netbayer.com. The SGC's mission aligns with providing the scientific community with such tools to study the disease relevance of novel targets bayer.comthesgc.org. This compound is explicitly listed as an epigenetic chemical probe available through this partnership rndsystems.combertin-bioreagent.comthesgc.org.

Molecular Mechanism of Action of Bay 299

Specific Target Identification: BRPF2 (BRD1) and TAF1/TAF1L Bromodomains

Research has identified BRPF2 (BRD1) and the second bromodomain of TAF1 and TAF1L as the primary targets of BAY-299. This compound acts as a potent inhibitor of both BRD1 and TAF1 abcam.comthesgc.orgcaymanchem.com. BRD1 is a member of the BRPF family, which functions as scaffolding proteins essential for assembling histone acetyltransferase (HAT) complexes of the MOZ/MORF family thesgc.org. TAF1 is a subunit of the TFIID complex, which plays a vital role in transcription initiation thesgc.org.

Inhibition of BRPF2 Bromodomain Acetyl-Lysine Binding

This compound demonstrates potent inhibitory activity against the BRPF2 (BRD1) bromodomain. This inhibition involves blocking the binding of the BRPF2 bromodomain to acetylated lysine (B10760008) residues, which are key post-translational modifications found on histone proteins. The interaction between bromodomains and acetylated histones is crucial for recruiting protein complexes involved in chromatin remodeling and gene regulation. By inhibiting this binding, this compound disrupts the normal function of BRPF2 in these processes. NanoBRET experiments have shown that this compound blocks the interaction of BRPF2 BD with histones H4 and H3.3 medchemexpress.commedchemexpress.com.

Inhibition of TAF1 Bromodomain 2 and TAF1L Bromodomain 2 Acetyl-Lysine Binding

In addition to BRPF2, this compound also inhibits the binding of the second bromodomain of TAF1 and TAF1L to acetylated lysine marks abcam.comthesgc.orgmedchemexpress.commedchemexpress.com. TAF1, as a component of the TFIID complex, is involved in the recognition of core promoter elements and the recruitment of the transcription machinery. TAF1 contains two bromodomains that can bind to acetylated histones, contributing to its role in transcriptional regulation. By inhibiting the acetyl-lysine binding of TAF1 and TAF1L bromodomains, this compound interferes with their interaction with chromatin, potentially impacting transcription initiation and other TFIID-related functions. NanoBRET experiments indicate that this compound blocks the interaction of TAF1 BD2 with histones H4 and H3.3 medchemexpress.com.

Quantitative Binding Affinities and Selectivity Profiling

Quantitative studies have been conducted to determine the binding affinities of this compound for its target bromodomains and to assess its selectivity profile across a broader panel of bromodomains.

This compound exhibits high potency for BRPF2 and TAF1 BD2. IC50 values for BRPF2 bromodomains have been reported at 67 nM in TR-FRET assays and 97 nM in AlphaScreen assays medchemexpress.commedchemexpress.com. For TAF1 BD2, IC50 values are reported as 8 nM in TR-FRET assays medchemexpress.commedchemexpress.com. An IC50 of 106 nM has been reported for TAF1L BD2 medchemexpress.commedchemexpress.com.

Selectivity Landscape Across BRPF Family Members (BRPF1, BRPF3)

This compound demonstrates selectivity within the BRPF family, showing significantly higher potency for BRPF2 compared to BRPF1 and BRPF3 abcam.comthesgc.orgcaymanchem.commedchemexpress.commedchemexpress.combpsbioscience.comglpbio.com. TR-FRET assays indicate a selectivity of 47- and 83-fold over BRPF1 and BRPF3 BDs, respectively medchemexpress.commedchemexpress.com. AlphaScreen assays confirm this selectivity with 23- and 25-fold selectivity over BRPF1 and BRPF3 BDs medchemexpress.commedchemexpress.com. IC50 values for BRPF1 BD are reported as 3150 nM and for BRPF3 BD as 5550 nM in TR-FRET assays medchemexpress.com.

The selectivity for BRD1 (BRPF2) over BRPF1 has been linked to structural differences in their binding pockets. A selective precursor to this compound, co-crystallized with BRD1, forms hydrogen bonds in the binding pocket. A proline substitution in BRPF1 (P658) at a corresponding position prevents one of these key interactions, contributing to the observed selectivity researchgate.net.

Differential Selectivity Against Other Bromodomain Subfamilies (e.g., BRD4, BRD9, ATAD2)

This compound exhibits differential selectivity when profiled against bromodomains from other subfamilies. It shows significant selectivity over BRD9 and ATAD2, with more than 30-fold selectivity reported abcam.comthesgc.orgcaymanchem.combpsbioscience.com. Furthermore, this compound is highly selective against BRD4, demonstrating more than 300-fold selectivity abcam.comthesgc.orgcaymanchem.combpsbioscience.com. No inhibitory effect is observed for the interaction between BRD4 and histone H4 up to 10 μM for this compound medchemexpress.com.

The quantitative binding affinities and selectivity profile of this compound are summarized in the table below:

Target Bromodomain Assay Type IC50 (nM) Selectivity vs. BRPF2
BRPF2 (BRD1) BD TR-FRET 67 medchemexpress.commedchemexpress.com -
BRPF2 (BRD1) BD AlphaScreen 97 medchemexpress.commedchemexpress.com -
TAF1 BD2 TR-FRET 8 medchemexpress.commedchemexpress.com -
TAF1L BD2 TR-FRET 106 medchemexpress.commedchemexpress.com -
BRPF1 BD TR-FRET 3150 medchemexpress.com 47-fold medchemexpress.commedchemexpress.com
BRPF3 BD TR-FRET 5550 medchemexpress.com 83-fold medchemexpress.commedchemexpress.com
BRD9 Selectivity data >30-fold abcam.comthesgc.orgcaymanchem.combpsbioscience.com -
ATAD2 Selectivity data >30-fold abcam.comthesgc.orgcaymanchem.combpsbioscience.com -
BRD4 Selectivity data >300-fold abcam.comthesgc.orgcaymanchem.combpsbioscience.com -

Note: Selectivity values for BRD9, ATAD2, and BRD4 are reported as fold-selectivity over BRPF2/BRD1 or TAF1 based on available data.

Molecular Interactions with Histone Acetylation Marks (H3.3 and H4)

This compound's mechanism of action involves interfering with the interaction of its target bromodomains with acetylated histone tails. Specifically, studies using NanoBRET experiments have investigated the impact of this compound on the binding of BRD1 (BRPF2) and TAF1 to histones H3.3 and H4 abcam.commedchemexpress.commedchemexpress.com.

This compound inhibits the binding of BRD1 (BRPF2) to Histone H4 with an IC50 of 575 nM and to Histone H3.3 with an IC50 of 825 nM in cell-based assays abcam.commedchemexpress.commedchemexpress.com. For TAF1, this compound inhibits its binding to Histone H4 with an IC50 of 0.9 μM (900 nM) and to Histone H3.3 with an IC50 of 1.4 μM (1400 nM) in cell-based assays abcam.commedchemexpress.commedchemexpress.com. These findings underscore that this compound disrupts the molecular interactions between its target bromodomains and key histone acetylation marks, which is central to its mechanism as a bromodomain inhibitor.

The inhibition of histone binding by this compound is summarized in the table below:

Target Protein Histone Mark Assay Type IC50 (nM)
BRD1 (BRPF2) Histone H4 Cell-based (NanoBRET) 575 abcam.commedchemexpress.commedchemexpress.com
BRD1 (BRPF2) Histone H3.3 Cell-based (NanoBRET) 825 abcam.commedchemexpress.commedchemexpress.com
TAF1 Histone H4 Cell-based (NanoBRET) 900 (0.9 μM) abcam.commedchemexpress.commedchemexpress.com
TAF1 Histone H3.3 Cell-based (NanoBRET) 1400 (1.4 μM) abcam.commedchemexpress.commedchemexpress.com

This compound is a chemical compound characterized as a potent and selective dual inhibitor targeting the bromodomains of BRD1 (also known as BRPF2) and TAF1. thesgc.orgabcam.comselleckchem.commedchemexpress.combroadpharm.combpsbioscience.com Its molecular weight is approximately 429.5 Da, with a molecular formula of C25H23N3O4. abcam.com It is soluble in DMSO. selleckchem.com this compound functions as a chemical probe to investigate the roles of BRPF2 and TAF1 in various biological processes. researchgate.netaacrjournals.org

This compound exerts its biological effects primarily through the inhibition of specific bromodomains. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone and non-histone proteins. researchgate.net This binding is crucial for interpreting the "epigenetic code" and regulating processes like transcription, chromatin remodeling, and DNA repair. researchgate.netbiorxiv.org By inhibiting the bromodomains of its target proteins, this compound interferes with their ability to interact with acetylated chromatin, thereby modulating the activity of the complexes they are part of. researchgate.netaacrjournals.org

This compound is particularly potent against the second bromodomain (BD2) of TAF1 and the bromodomain of BRD1 (BRPF2). thesgc.orgselleckchem.commedchemexpress.comaacrjournals.org It demonstrates high selectivity for these targets compared to other bromodomains, including other members of the BRPF family (BRPF1 and BRPF3) and BRD4. thesgc.orgabcam.commedchemexpress.combroadpharm.combpsbioscience.com This selectivity makes this compound a valuable tool for dissecting the specific functions of BRD1 and TAF1. researchgate.netaacrjournals.org

Impact on Chromatin Remodeling and Transcriptional Complexes

Chromatin remodeling is a dynamic process that involves altering the structure of chromatin to regulate gene expression. cd-genomics.com This process is mediated by various factors, including histone modifying enzymes and chromatin remodeling complexes. cd-genomics.com Transcriptional complexes are assemblies of proteins that regulate the initiation and elongation of transcription. This compound's targets, BRD1 and TAF1, are integral components of such complexes, linking histone acetylation marks to transcriptional regulation and chromatin dynamics. thesgc.orgbiorxiv.orgbiorxiv.org

Modulation of MOZ/MORF Histone Acetyltransferase Complexes

The Bromodomain and PHD Finger (BRPF) family proteins, including BRPF1, BRPF2 (BRD1), and BRPF3, act as scaffolding proteins within Histone Acetyltransferase (HAT) complexes of the MOZ/MORF family. thesgc.orgbiorxiv.orgbayer.com These MYST family HAT complexes play critical roles in various nuclear processes, including DNA repair, recombination, replication, and transcription activation. thesgc.org They acetylate lysine residues on histones H3 and H4, contributing to chromatin structure modulation and gene activation. cd-genomics.combiorxiv.org

BRD1 (BRPF2) is a component of the MOZ/MORF complex and can stimulate the acetylation of histones H3 and H4. nih.gov this compound, by inhibiting the bromodomain of BRD1, interferes with its interaction with acetylated histones. abcam.commedchemexpress.com This disruption can impact the recruitment and function of the MOZ/MORF complex, thereby modulating histone acetylation levels and the subsequent effects on chromatin structure and gene transcription. Research indicates that BRPF2 interaction with HBO1, another HAT, is important for regulating H3K14 acetylation during embryonic development. biorxiv.org this compound has been shown to block the interaction of BRPF2 with histones H4 and H3.3 in cell-based assays. abcam.commedchemexpress.com

Target ProteinHistone SubstrateIC50 (NanoBRET cell assay)
BRD1 (BRPF2)Histone H4575 nM abcam.commedchemexpress.com
BRD1 (BRPF2)Histone H3.3825 nM abcam.commedchemexpress.com

Influence on TFIID Transcription Initiation Complex Dynamics

TAF1 (Transcription initiation factor TFIID subunits 1), also known as TAF250, is the largest subunit and a core scaffold of the TFIID complex. thesgc.orgbiorxiv.org The TFIID complex is essential for the initiation of transcription by RNA polymerase II. It binds to the core promoter and serves as a platform for the assembly of the pre-initiation complex. biorxiv.org TAF1 contains two bromodomains, and this compound is a potent inhibitor of the second bromodomain (BD2). thesgc.orgselleckchem.commedchemexpress.comaacrjournals.orgbiorxiv.org

Inhibiting the TAF1 bromodomain with this compound disrupts its ability to recognize and bind to acetylated lysines, which are often found at gene promoters. biorxiv.org This interference can impact the stability and assembly of the TFIID complex at target genes, thereby affecting transcription initiation. TAF1 is known to be susceptible to oncogenic activation by MYC and its inactivation can trigger a DNA damage response. thesgc.org The TFIID complex is also vital for stem cell reprogramming. thesgc.org Studies have shown that this compound specifically downregulates the expression of genes with high levels of TAF1 and histone acetylation at their promoters. biorxiv.org this compound inhibits the binding of TAF1 to histone H4 and histone H3.3 in cell-based assays. abcam.commedchemexpress.com

Target ProteinHistone SubstrateIC50 (NanoBRET cell assay)
TAF1Histone H40.9 μM abcam.com / 970 nM medchemexpress.com
TAF1Histone H3.31.4 μM abcam.com / 1400 nM medchemexpress.com

The dual inhibitory activity of this compound against both BRD1 and TAF1 bromodomains makes it a valuable tool for researchers investigating the interplay between these two proteins and their roles in chromatin remodeling and transcriptional regulation. researchgate.netaacrjournals.org

Preclinical Pharmacological Characterization of Bay 299

In Vitro Cellular Activity and Functional Assays

In vitro studies have assessed the effects of BAY-299 on cellular processes critical for cancer cell survival and proliferation, including bromodomain interaction inhibition, cell growth, cell cycle progression, programmed cell death, and cellular differentiation.

Assays for Bromodomain-Histone Interaction Inhibition (e.g., TR-FRET, AlphaScreen, NanoBRET)

This compound has been evaluated for its ability to inhibit the interaction between bromodomains and acetylated histones using various biochemical and cellular assays. TR-FRET assays have shown that this compound is a potent inhibitor of BRPF2 bromodomain (BD) with an IC₅₀ of 67 nM medchemexpress.comtargetmol.com. It demonstrates selectivity over BRPF1 and BRPF3 BDs, with selectivity factors of 47- and 83-fold, respectively medchemexpress.com. AlphaScreen assays further confirmed this profile, showing an IC₅₀ of 97 nM for BRPF2 BD and selectivity of 23- and 25-fold over BRPF1 and BRPF3 BDs medchemexpress.com.

Cellular NanoBRET experiments have demonstrated that this compound blocks the interaction of BRPF2 BD with histones H4 and H3.3, with IC₅₀ values of 575 nM and 825 nM, respectively medchemexpress.com. For TAF1 BD2, the IC₅₀ values in NanoBRET assays were reported as 970 nM and 1400 nM medchemexpress.com. Notably, no significant inhibitory effect was observed for the interaction between BRPF1 or BRD4 and histone H4 at concentrations of this compound up to 10 µM medchemexpress.com.

This compound is also described as a potent and selective inhibitor of BRD1 and TAF1, with IC₅₀ values ranging from 6-67 nM for BRD1 and 8-13 nM for TAF1 bio-techne.com. It displays selectivity over other bromodomains, including >30-fold over other members of the BRPF family, BRD9, and ATAD2, and >300-fold over BRD4 thesgc.orgbio-techne.com.

Here is a summary of this compound's inhibitory activity against specific bromodomains:

Target BromodomainAssayIC₅₀ (nM)Selectivity vs. BRPF1Selectivity vs. BRPF3Selectivity vs. BRD4
BRPF2 BDTR-FRET6747-fold83-fold-
BRPF2 BDAlphaScreen9723-fold25-fold-
BRPF2 BDNanoBRET575-->10 µM inactive
TAF1 BD2NanoBRET970-1400-->10 µM inactive
BRD1BROMOscan6-67>30-fold>30-fold>300-fold
TAF1 BD2BROMOscan8-13>30-fold>30-fold>300-fold

Cellular Proliferation and Viability Assays (e.g., MTS, CCK-8)

This compound has demonstrated significant inhibitory effects on the proliferation and viability of various cancer cell lines, particularly in acute myeloid leukemia (AML) patsnap.comnih.govnih.gov. Studies using the Cell Counting Kit-8 (CCK-8) assay have shown that this compound treatment results in a remarkable inhibition of cell growth in human AML cell lines such as MV4-11 and NB4 in a dose- and time-dependent manner nih.govnih.govresearchgate.net. MV4-11 cells were found to be more sensitive to this compound than NB4 cells nih.gov. At a concentration of 4 µM, flow cytometry analysis showed total cell death in both cell lines after 48 hours nih.gov.

This compound also inhibits the proliferation of other cancer cell lines, including MOLM-13, 769-P, Jurkat, NCI-H526, CHL-1, and 5637, with reported GI₅₀ values ranging from 1060 nM to 7980 nM medchemexpress.comtargetmol.com.

Here are the GI₅₀ values of this compound in various cancer cell lines:

Cell LineCancer TypeAssayGI₅₀ (nM)
MOLM-13Acute Myeloid LeukemiaGI₅₀1060
MV4-11Acute Myeloid LeukemiaGI₅₀2630
769-PRenal Cell CarcinomaGI₅₀3210
JurkatAcute T-cell LeukemiaGI₅₀3900
NCI-H526Small Cell Lung CancerGI₅₀6860
CHL-1Malignant MelanomaGI₅₀7400
5637Bladder CarcinomaGI₅₀7980

Analysis of Cell Cycle Progression (e.g., Edu Incorporation)

Analysis of cell cycle progression using methods like EdU incorporation has shown that this compound treatment leads to reduced EdU incorporation in AML cells, indicating an inhibition of DNA synthesis and cell cycle progression nih.govnih.govresearchgate.net. Gene expression analysis revealed that this compound treatment increased the expression of cell cycle inhibitor genes such as CDKN1A and CDKN2B in AML cell lines nih.govnih.govresearchgate.net. These findings suggest that this compound can induce cell cycle inhibition nih.gov. However, one study noted that while this compound had transcriptional effects that overlapped with other inhibitors and TAF1 knockdown, its effects on cell cycle distribution were different, suggesting potential off-target effects contributing to cell cycle changes biorxiv.org.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Pyroptosis)

This compound has been shown to induce cell death in cancer cells through multiple mechanisms, including apoptosis and pyroptosis patsnap.comnih.govnih.govresearchgate.netnih.gov. Treatment with this compound increased the cleavage of key pro-apoptotic proteins patsnap.comnih.govnih.govresearchgate.net. The apoptosis inhibitor Z-VAD and the RIPK1 inhibitor Nec-2 were able to partially rescue cell death induced by this compound, indicating the involvement of both apoptosis and RIPK1-mediated cell death pathways patsnap.comnih.govnih.govresearchgate.netresearchgate.net.

Gene expression analysis also revealed that this compound treatment was associated with increased expression of multiple pyroptosis-promoting genes, including caspase 1, caspase 4, GSDMB, GSDMC, and GSDME patsnap.comnih.govnih.govresearchgate.netnih.gov. This suggests that this compound treatment may trigger pyroptosis in addition to inducing apoptosis nih.govnih.gov.

Modulation of Cellular Differentiation Markers (e.g., CD11b, CD14, CD38)

Studies in AML cells have shown that treatment with this compound can induce cellular differentiation nih.govnih.govresearchgate.net. Specifically, this compound treatment resulted in elevated expression of the myeloid differentiation markers CD11b and CD14 in both MV4-11 and NB4 cell lines nih.gov. Increased CD38 expression was also observed in MV4-11 cells, but not in NB4 cells nih.gov. These results suggest that this compound can promote AML cell differentiation nih.gov.

In Vivo Preclinical Efficacy Studies in Animal Models (Excluding Human Trial Data)

Preclinical in vivo studies have been conducted to evaluate the efficacy of this compound in animal models of cancer. In a syngeneic PAX8-positive ovarian cancer mouse model, this compound was tested to assess the efficacy of BRD1 inhibition aacrjournals.orgnih.govaacrjournals.org. In this model, mice were injected with STOSE cells and treated daily with either vehicle or this compound by oral gavage for 18 days aacrjournals.orgaacrjournals.org. Flow cytometry analysis of solid tumors from this compound-treated animals demonstrated an increase in NK cells and CD8 T cells aacrjournals.org. These findings suggest that this compound can demonstrate efficacy in vivo and may act by increasing certain immune cell populations within the tumor microenvironment aacrjournals.orgnih.govaacrjournals.org.

While the primary focus of the provided search results regarding in vivo efficacy is on the ovarian cancer model, the in vitro data strongly suggests potential efficacy in AML models as well, although specific in vivo AML efficacy data for this compound was not detailed in the provided snippets.

Pharmacokinetic Profiles in Preclinical Species (e.g., Rat)

Preclinical pharmacokinetic studies of this compound have been conducted to understand its disposition in biological systems. Investigations into the in vivo pharmacokinetic properties of this compound in rats have provided key parameters. These studies indicate that this compound exhibits low blood clearance, estimated to be approximately 17% of the hepatic blood flow. medchemexpress.comglpbio.com The volume of distribution at steady-state is reported as high. medchemexpress.com this compound also demonstrates a long to very long terminal half-life, approximately 10 hours, in rats. medchemexpress.com Furthermore, the oral bioavailability of this compound in rats was found to be high, at 73%. medchemexpress.com

Table 1: Summary of In Vivo Pharmacokinetic Properties of this compound in Rat

ParameterValue
Blood Clearance~17% Hepatic Blood Flow medchemexpress.comglpbio.com
Volume of Distribution (Steady-State)High medchemexpress.com
Terminal Half-Life~10 hours medchemexpress.com
Oral Bioavailability (F)73% medchemexpress.com

Evaluation in Syngeneic and Xenograft Animal Models of Disease

This compound has been evaluated for its efficacy in preclinical animal models of disease, including both syngeneic and xenograft models. In a syngeneic PAX8-positive ovarian cancer mouse model utilizing STOSE cells, this compound was tested to assess the efficacy of BRD1 inhibition in vivo. nih.govaacrjournals.org These studies demonstrated that this compound was effective in decreasing tumor burden in this model. nih.govaacrjournals.org A maximum tolerated dose (MTD) study conducted in female FVB/N mice indicated that this compound was well tolerated, with no observed side effects at the maximum tested dose. nih.govaacrjournals.org Beyond syngeneic models, this compound has also been used in xenograft settings. In studies involving NSG mice engrafted with human CCRF-CEM-Luc cells, an acute lymphoblastic leukemia (ALL) cell line, treatment with this compound was performed. researchgate.net

Assessment of Pharmacodynamic Biomarkers in Preclinical Models

Assessment of pharmacodynamic biomarkers in preclinical models treated with this compound has provided insights into its biological effects in vivo. In the syngeneic ovarian cancer mouse model, the impact of this compound on immune cell populations was examined. Treatment with this compound was shown to decrease the exhaustion of both NK and CD8 T cells in vivo. nih.govaacrjournals.org This suggests that markers related to immune cell exhaustion served as pharmacodynamic indicators in this model. In the xenograft study using NSG mice engrafted with human CCRF-CEM-Luc cells, pharmacodynamic assessment included the measurement of gene expression levels. researchgate.net Specifically, the mRNA expression of selected histone genes, including H1-2, H1-3, and H4C4, was evaluated in cells collected from the spleens of mice treated with this compound. researchgate.net A significant decrease in the expression levels of these histone genes was observed following this compound treatment. researchgate.net

Investigation of Bay 299 in Specific Preclinical Disease Models

Acute Myeloid Leukemia (AML) Research

Acute myeloid leukemia is a common hematopoietic malignancy with a cure rate for intensive chemotherapy that is currently 40% or less, highlighting the need for novel therapeutic targets and drugs researchgate.netpatsnap.comnih.gov. TATA-box binding protein associated factor 1 (TAF1) plays significant roles in transcriptional regulation and leukemogenesis, making it a potential therapeutic target for AML researchgate.netpatsnap.comnih.govamegroups.org.

Role of TAF1 Expression in AML Pathogenesis

Analysis of public databases such as The Cancer Genome Atlas (TCGA) and the UALCAN database has shown that TAF1 expression is elevated in multiple types of tumors, including AML researchgate.netpatsnap.comnih.govamegroups.orgnih.gov. TAF1 is considered an essential gene for cell survival researchgate.net. Studies have indicated that TAF1 plays a crucial role in AML1-ETO driven leukemogenesis amegroups.orgnih.gov. The AML1-ETO fusion protein, resulting from the t(8;21) translocation, functions as a leukemia-promoting oncogene nih.govwhuhzzs.com. TAF1 associates with acetylated AML1-ETO, and this association is pivotal for the proliferation of AML cells expressing AML1-ETO nih.gov. Knockdown of TAF1 has been shown to impair leukemic cell self-renewal, induce differentiation and apoptosis, and thus hinder leukemia cell growth amegroups.orgnih.gov. TAF1 depletion also decreased the association of the AML1-ETO fusion protein with chromatin and its ability to regulate target gene expression in AML cells, but not in normal hematopoietic stem cells amegroups.org. These findings suggest that TAF1 may be a suitable therapeutic target in AML amegroups.org.

BAY-299-Mediated Inhibition of AML Cell Growth and Survival

Treatment of AML cells with the TAF1 inhibitor this compound has resulted in a significant inhibition of cell growth and an increase in cell death researchgate.netpatsnap.comnih.govamegroups.orgnih.gov. This compound treatment also reduced EdU incorporation, an indicator of cell proliferation, and increased cell differentiation in AML cells researchgate.netamegroups.orgnih.gov. Studies using the Cell Counting Kit-8 (CCK-8) assay have evaluated the effects of this compound on cell proliferation in AML cell lines such as MV4-11 and NB4 researchgate.netpatsnap.comnih.govamegroups.orgnih.gov. Flow cytometry has been utilized to detect cell death, EdU incorporation, and cell differentiation following this compound treatment researchgate.netpatsnap.comnih.govamegroups.orgnih.gov.

Molecular Mechanisms of this compound-Induced AML Cell Death and Differentiation

This compound induces AML cell death through multiple mechanisms researchgate.netpatsnap.comnih.govamegroups.orgnih.gov. Western blot analysis has been used to confirm the activation of the apoptotic pathway researchgate.netpatsnap.comnih.govamegroups.orgnih.gov. This compound treatment increased the cleavage of key pro-apoptotic proteins researchgate.netpatsnap.comnih.govamegroups.orgnih.gov. The pan-caspase inhibitor Z-VAD could partially rescue cell death induced by this compound, indicating that apoptosis is involved researchgate.netpatsnap.comnih.govnih.gov. Increased cleavage of PARP, caspase 9, and caspase 3 was observed after this compound treatment, further demonstrating its ability to induce apoptosis in AML cells nih.gov. This compound also efficiently inhibited the growth of AML cells, causing significant cell death and cell cycle inhibition, as well as promoting cell differentiation nih.gov.

Gene Expression Profiling of Cell Cycle and Cell Death-Related Genes (e.g., CDKN1A, CDKN1B, CDKN2B)

Quantitative real-time polymerase chain reaction (qRT-PCR) has been used to analyze the expression of cell cycle and cell death-related genes in AML cells treated with this compound researchgate.netpatsnap.comnih.govamegroups.orgnih.gov. This compound treatment was associated with increased expression of cell cycle inhibitor genes researchgate.netpatsnap.comnih.govamegroups.orgnih.gov. Specifically, this compound increased the expression of CDKN1A and CDKN2B, but not CDKN1B nih.govresearchgate.net. This increased expression of cell cycle inhibitor genes like CDKN1A and CDKN2B may explain the decreased EdU incorporation observed after this compound treatment researchgate.netnih.gov. Furthermore, the expression of genes that promote pyroptosis, including caspase 1, caspase 4, GSDMB, GSDMC, and GSDME, were significantly elevated in AML cell lines after this compound treatment nih.gov.

Data Table: Effect of this compound on Gene Expression in AML Cells (Illustrative based on findings)

GeneEffect of this compound Treatment
CDKN1AIncreased expression
CDKN1BNo significant change
CDKN2BIncreased expression
Caspase 1Elevated expression
Caspase 4Elevated expression
GSDMBElevated expression
GSDMCElevated expression
GSDMEElevated expression

Note: This table is illustrative and based on the described gene expression changes. Specific fold changes or statistical significance levels would require referencing the original research data.

Investigation of Signaling Pathways Implicated in this compound Response (e.g., RIPK1)

The apoptosis inhibitor Z-VAD and the receptor-interacting protein kinase 1 (RIPK1) inhibitor Nec-2 were found to rescue cell death induced by this compound researchgate.netpatsnap.comnih.govnih.gov. This suggests that both apoptosis and RIPK1-mediated signaling pathways are implicated in the cellular response to this compound in AML cells researchgate.netpatsnap.comnih.govnih.gov. The amelioration of the increased cleavage of key pro-apoptotic proteins by administration of Z-VAD and Nec-2 further supports the involvement of these pathways researchgate.netpatsnap.comnih.govnih.gov. The upregulation of pyroptosis-promoting genes also indicates the involvement of programmed cell death pathways beyond classical apoptosis nih.gov.

High-Grade Serous Ovarian Cancer (HGSC) Research

In the context of high-grade serous ovarian cancer (HGSC), this compound has been investigated for its potential to enhance immune responses. BRD1 inhibition by the small-molecule inhibitor this compound has been shown to recapitulate cellular state changes for T and NK cells in vitro and in vivo aacrjournals.orggithub.ioaacrjournals.orgresearchgate.net. This suggests BRD1 as a possible immune therapy target in HGSC aacrjournals.orggithub.ioaacrjournals.org. Studies using HGSC organoid/immune cell co-cultures treated with this compound have indicated increased immune activation, as evidenced by a statistically significant increase in IFNγ levels over antibody alone treatments aacrjournals.org. BRD1 inhibition is thought to drive the transition of NK-cell and CD8 T-cell subsets into active and cytotoxic states, potentially through epigenetic changes aacrjournals.orggithub.ioaacrjournals.orgresearchgate.net. This removal of tumor microenvironment-driven dysfunction may contribute to the increased efficacy of immune therapies in HGSC aacrjournals.orggithub.ioaacrjournals.org.

Impact of BRD1 Inhibition on Immune Cell States (T and NK cells) in Ovarian Cancer Models

Research into high-grade serous ovarian cancer (HGSC) has explored the role of BRD1 inhibition, including through the use of this compound, on the state of immune cells, specifically T and Natural Killer (NK) cells. Studies utilizing HGSC organoid/immune cell co-cultures and in vivo models have shown that inhibition of BRD1 by this compound can induce changes in the state of these immune cells. This inhibition has been observed to recapitulate state changes for T and NK cells in both in vitro and in vivo settings. nih.govaacrjournals.orgnih.gov These changes involve the transition of NK cells from an inert state to more active and cytotoxic phenotypes. nih.govnih.govresearchgate.net Similarly, a subset of CD8 T cells transitioned from a naïve state to more active and cytotoxic progenitor-exhausted phenotypes following treatment. nih.govresearchgate.net These findings suggest that BRD1 inhibition may play a role in enhancing anti-tumor immune responses by promoting the transition of NK and CD8 T cell subsets into active and cytotoxic states, potentially by mitigating tumor microenvironment-driven dysfunction through epigenetic changes. nih.govaacrjournals.orgnih.gov

Efficacy of this compound in Syngeneic Ovarian Cancer Mouse Models

The efficacy of this compound has been evaluated in syngeneic ovarian cancer mouse models. In a syngeneic PAX8-positive ovarian cancer mouse model, this compound demonstrated efficacy in vivo. nih.govaacrjournals.orgresearchgate.net Studies have shown that this compound treatment led to a decrease in tumor burden in these models. researchgate.net This observed efficacy is associated with the compound's ability to decrease the exhaustion of NK and CD8 T cells within the tumor microenvironment. aacrjournals.org These results suggest that BRD1 inhibition by this compound can be effective in reducing tumor growth in preclinical ovarian cancer models. aacrjournals.org

Potential for Combination Strategies with Immunotherapies (e.g., PD-1/PD-L1 blockade)

Given the observed effects of BRD1 inhibition on immune cell states, the potential for combining this compound with immunotherapies, such as PD-1/PD-L1 blockade, is being explored. Ovarian cancer, particularly recurrent epithelial ovarian cancer, is often characterized as a "cold tumor" with limited response rates to PD-1/PD-L1 monotherapy. frontiersin.orgmdpi.comnih.gov Strategies aimed at converting these cold tumors into "hot" tumors with increased immune infiltration and activity are of interest. frontiersin.orgnih.gov The ability of this compound to induce active and cytotoxic states in T and NK cells, similar to the effects observed with a bispecific anti-PD-1/PD-L1 antibody, suggests a potential for synergy when combined with immune checkpoint blockade. nih.govaacrjournals.orgnih.gov The findings indicate that immune therapies capable of inducing such cellular state changes, like BRD1 inhibitors, may enhance efficacy in HGSC. aacrjournals.orgresearchgate.net This highlights the potential for combination strategies involving BRD1 inhibition to improve the effectiveness of immunotherapies in ovarian cancer. nih.govaacrjournals.org

HIV Latency Research

TAF1 as a Novel Host Factor Regulating HIV Latency

Research into HIV latency has identified host cell factors that contribute to the persistence of a transcriptionally silent viral reservoir, a major barrier to curing HIV. nih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netresearchgate.net Through screening of chromatin-targeting compounds, TAF1 has been identified as a novel regulator of HIV latency. nih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netresearchgate.net Studies utilizing genetic approaches, such as CRISPR/Cas9-mediated knockout experiments, have demonstrated that TAF1 is essential for maintaining HIV latency in cell line models. nih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netresearchgate.net In contrast, BRD1 was found not to be essential for this process. nih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netresearchgate.net TAF1 depletion has been shown to selectively increase HIV transcription with minimal effects on host gene expression. nih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netresearchgate.net Mechanistically, TAF1 depletion increases RNA Polymerase II occupancy across the HIV gene body, suggesting enhanced transcriptional elongation. nih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.netresearchgate.net These findings underscore TAF1's role as a key host protein in maintaining HIV in a latent state. nih.govresearchgate.netresearchgate.net

This compound-Mediated Reactivation of Latent HIV Expression in Cell Line Models

This compound, as a bromodomain inhibitor selective for TAF1 and BRD1, has been investigated for its ability to reactivate latent HIV expression. nih.govtocris.comresearchgate.netresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netresearchgate.net In cell line models of HIV latency, this compound has been shown to reactivate HIV expression. nih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netresearchgate.net This reactivation effect is linked to its inhibitory activity, particularly against TAF1, which plays a critical role in maintaining latency. nih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netresearchgate.net The ability of this compound to disrupt TAF1-mediated repression contributes to the shift from a transcriptionally silent state to one of active viral expression. nih.govresearchgate.netresearchgate.net

Synergistic Effects with Established Latency-Reversing Agents (LRAs)

Further research has explored the potential for this compound to act in combination with established latency-reversing agents (LRAs). Studies in cell line models have demonstrated that this compound enhanced the efficacy of several established LRAs, including vorinostat, prostratin, and iBET-151. nih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netresearchgate.net This suggests a synergistic effect, where the combination of this compound with other LRAs leads to a greater reactivation of latent HIV expression than with either agent alone. nih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netresearchgate.net The ability of this compound to target TAF1, a novel regulator of latency, in conjunction with LRAs that may act through different mechanisms, provides a rationale for exploring such combinations as a strategy to more effectively reactivate the latent HIV reservoir. nih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netresearchgate.net

Molecular Insights into TAF1 Depletion and RNA Polymerase II Occupancy

TAF1 (TATA-box binding protein associated factor 1) is a crucial component of the TFIID transcriptional complex, playing a significant role in transcriptional regulation patsnap.comresearchgate.netnih.govescholarship.org. TFIID is the initial complex to bind to a gene promoter and facilitates the recruitment of other general transcription factors (GTFs) and RNA Polymerase II (Pol II) to form the preinitiation complex (PIC) escholarship.orgelifesciences.org. TAF1 contains a tandem bromodomain, and targeting these bromodomains with small molecule inhibitors is a strategy to regulate cellular functions and aberrant gene transcription iucr.org.

Studies investigating the molecular consequences of TAF1 depletion or inhibition by compounds like this compound have provided insights into its role in gene transcription and Pol II occupancy. Research using CRISPR/Cas9-mediated knockout has shown that TAF1 is essential for maintaining HIV latency, and its depletion selectively increases HIV transcription with minimal effects on host gene expression nih.gov. CUT&RUN analysis in these studies revealed that TAF1 depletion leads to increased RNA Polymerase II occupancy across the HIV gene body, suggesting enhanced transcriptional elongation nih.gov.

This compound, as a TAF1 inhibitor, has been used as a chemical probe to investigate the role of TAF1 in various contexts patsnap.comnih.gov. Its inhibition of TAF1 BD2 and BRD1 has been demonstrated in cell-based assays measuring the interaction with histones H4 and H3.3 abcam.commedchemexpress.com.

Table 1: IC50 Values of this compound for Bromodomain Binding to Histones

TargetHistone SubstrateIC50 (nM)Assay TypeSource
BRD1H4575Cell-based abcam.com
TAF1 BD2H4900 - 970Cell-based abcam.commedchemexpress.com
BRD1H3.3825Cell-based abcam.com
TAF1 BD2H3.31400Cell-based abcam.commedchemexpress.com

Note: IC50 ranges are provided where slightly different values were reported across sources.

Structure Activity Relationship Sar and Chemical Biology of Bay 299

Design and Synthesis of Benzoisoquinolinedione Scaffolds for Bromodomain Inhibition

The substituted benzoisoquinolinedione series, to which BAY-299 belongs, was initially identified through high-throughput screening efforts aimed at discovering bromodomain inhibitors. nih.govacs.org This scaffold provided a promising starting point for further chemical optimization. Subsequent structure-activity relationship (SAR) studies focused on modifying this core structure to enhance potency and selectivity towards specific bromodomains. nih.govacs.org The design strategy involved targeting key regions within the bromodomain binding pocket, such as the acetylated lysine (B10760008) binding site, the LPF shelf, and the ZA loop. acs.org

Key Structural Features Governing BRPF2 and TAF1 Selectivity

SAR optimization of the benzoisoquinolinedione scaffold led to the identification of this compound as a potent dual inhibitor of BRPF2 and TAF1 BD2. nih.govaacrjournals.orgacs.org Specific structural features within the this compound molecule are responsible for its observed selectivity profile. The primary publication detailing the SAR studies investigated modifications at position 6, 5', and 6' of the 1,3-dimethyl-benzimidazolone core and the naphthalimide moiety. chemicalprobes.org These modifications were crucial for optimizing activity against BRPF2 BD, BRPF1 BD, TAF1 BD2, and BRD4 BD1. chemicalprobes.org A novel substitution on the 1,3-benzimidazolone scaffold of this compound is particularly noted for its high BRPF2 selectivity and lack of activity against BET bromodomains. aacrjournals.org

SAR Studies to Optimize Potency and Target Engagement

SAR studies employed techniques such as TR-FRET assays to evaluate the potency of synthesized analogs against target bromodomains. acs.orgchemicalprobes.org this compound demonstrated potent in vitro activity with IC₅₀ values of 67 nM for BRPF2 BD and 8 nM for TAF1 BD2 in TR-FRET assays. aacrjournals.orgacs.org AlphaScreen assays further confirmed the BRPF2 potency with an IC₅₀ of 97 nM. medchemexpress.com Selectivity against other bromodomains, including BRPF1, BRPF3, BRD9, ATAD2, and BRD4, was a key focus of the SAR, with this compound showing significantly lower activity against these off-targets. thesgc.org

Cellular target engagement was assessed using NanoBRET™ assays. thesgc.org In these assays, this compound inhibited the interaction of BRPF2 and TAF1 with histones. Specifically, it blocked the binding of BRPF2 BD to histone H4 and H3.3 with IC₅₀ values of 575 nM and 825 nM, respectively. medchemexpress.com For TAF1 BD2, inhibition of binding to histone H4 and H3.3 was observed with IC₅₀ values of 0.9 μM and 1.4 μM, respectively. These cellular data support the ability of this compound to engage its targets in a cellular context. chemicalprobes.org

The following table summarizes some of the key in vitro potency data for this compound:

TargetAssayIC₅₀ (nM)Selectivity vs. BRPF1Selectivity vs. BRPF3Selectivity vs. BRD4
BRPF2 BDTR-FRET6747-fold medchemexpress.com83-fold medchemexpress.com>300-fold thesgc.org
BRPF2 BDAlphaScreen9723-fold medchemexpress.com25-fold medchemexpress.com-
TAF1 BD2TR-FRET8---
TAF1L BD2TR-FRET106---

Note: Selectivity values are approximate and based on reported fold-selectivity over the IC₅₀ for the indicated targets.

Development of Structurally Related Analogs for Research Control (e.g., BAY-364 as negative control)

To provide a valuable tool for research, a structurally similar analog with reduced or abolished activity was developed to serve as a negative control for this compound. nih.govacs.org BAY-364 (also known as BAY-299N) was designed for this purpose. sigmaaldrich.comsigmaaldrich.com BAY-364 is structurally related to this compound but is inactive against BRD1 (BRPF2) at concentrations up to 20 μM. thesgc.org It exhibits moderate activity against TAF1 with an IC₅₀ of 3 μM. thesgc.orgsigmaaldrich.com The design of BAY-364 involved disrupting the key potency drivers identified for this compound, such as inducing steric hindrance on the benzimidazolone moiety. acs.org This inactive analog is essential for confirming that the observed biological effects of this compound are due to specific bromodomain inhibition rather than off-target effects. sigmaaldrich.comsigmaaldrich.com

Insights from Co-crystal Structures of this compound with Target Bromodomains

Co-crystal structures of this compound (referred to as compound 5 in some sources) in complex with target bromodomains have provided valuable insights into the binding mode and the structural basis for its potency and selectivity. A co-crystal structure of this compound in complex with TAF1 BD2 has been reported. nih.govrcsb.orgpdbj.org This structure revealed a highly conserved binding mode within the acetylated lysine binding pocket. nih.gov The binding is reminiscent of that observed for precursor compounds with BRPF2 BD, suggesting a similar interaction profile with both targets. nih.gov These structural insights are critical for understanding the molecular interactions driving the affinity and selectivity of this compound for BRPF2 and TAF1 BD2.

Advanced Methodological Approaches in Bay 299 Research

Epigenetic Profiling Techniques (e.g., CUT&RUN for RNA Polymerase II occupancy)

Epigenetic profiling techniques are essential for understanding how BAY-299, as a bromodomain inhibitor, influences chromatin structure and gene regulation. Bromodomains like BRD1 and TAF1 are involved in recruiting transcriptional machinery to specific genomic loci through their interaction with acetylated histones. tocris.comthesgc.orgchemicalprobes.org. Techniques such as Cleavage Under Targets and Release Using Nuclease (CUT&RUN) can be employed to map the genomic occupancy of proteins like RNA Polymerase II (RNAPII), a key enzyme in transcription, or other chromatin-associated factors. CUT&RUN offers high resolution and sensitivity for mapping protein-DNA interactions and histone modifications. epicypher.comactivemotif.comactivemotif.jp. By performing CUT&RUN for RNAPII occupancy in cells treated with this compound compared to untreated cells, researchers can assess how inhibiting BRD1 and TAF1 affects the recruitment of RNAPII to target genes. Changes in RNAPII occupancy at specific promoters or gene bodies can indicate transcriptional activation or repression mediated by the targeted bromodomains. While direct studies using CUT&RUN specifically for RNAPII occupancy in the context of this compound treatment were not explicitly detailed in the search results, the principle of using such epigenetic profiling methods is highly relevant to studying the downstream effects of inhibiting epigenetic readers like BRD1 and TAF1. Studies have utilized bioinformatics analysis of public databases to examine TAF1 expression in various tumors, which is a related approach to understanding the potential impact on gene regulation. researchgate.netnih.gov.

Gene Editing Technologies for Target Validation (e.g., CRISPR/Cas9-mediated knockout)

Gene editing technologies, particularly CRISPR/Cas9, are invaluable for validating the specific roles of BRD1 and TAF1 as targets of this compound. CRISPR/Cas9 allows for precise manipulation of the genome, including the knockout of specific genes. addgene.orgnih.govminipcr.com. By using CRISPR/Cas9 to knock out the genes encoding BRD1 or TAF1 in cellular models, researchers can observe the phenotypic consequences and compare them to the effects of this compound treatment. If the effects of gene knockout phenocopy the effects of this compound treatment, it provides strong evidence that BRD1 and TAF1 are indeed the primary targets responsible for the observed cellular responses. For instance, research has shown that knockdown of TAF1 caused antiproliferative effects in several cancer cell lines, and using CRISPR-Cas9 editing techniques, it was demonstrated that the bromodomains of TAF1 are essential to maintain the proliferation of certain cell lines. biorxiv.org. This type of experiment directly supports TAF1 as a critical target whose inhibition, either genetically or pharmacologically with this compound, impacts cell proliferation.

Proteomic Approaches for Off-Target Analysis and Mechanism Elucidation

Proteomic approaches, often involving mass spectrometry, are crucial for comprehensively analyzing the effects of this compound on cellular protein profiles and identifying potential off-target interactions. nautilus.bioresearchgate.netevotec.com. While this compound is reported to be selective for BRD1 and TAF1 over other bromodomains like BRD4, BRPF1, and BRPF3, assessing its broader impact on the proteome is important. medchemexpress.comtocris.comthesgc.org. Quantitative proteomics can reveal changes in the abundance of various proteins following this compound treatment, providing insights into affected pathways beyond the direct targets. Furthermore, chemical proteomics techniques, such as activity-based protein profiling or pull-down assays coupled with mass spectrometry, can directly identify proteins that bind to this compound in a cellular context, helping to confirm on-target engagement and uncover any unexpected off-targets. evotec.com. Studies have used Western blot analysis to confirm the activation of apoptotic pathways in cells treated with this compound, which is a targeted proteomic approach to investigate the mechanism of cell death induced by the compound. researchgate.netnih.gov. Comprehensive proteomic analyses can reveal the molecular inner workings associated with toxicity and off-target drug effects, improving the ability to predict adverse outcomes. nautilus.bio.

Bioinformatic Analysis of Public Databases for Target Expression and Prognostic Value

Bioinformatic analysis of publicly available databases, such as The Cancer Genome Atlas (TCGA) and UALCAN, is a powerful approach to investigate the expression levels of this compound's targets (BRD1 and TAF1) across different tissue types and disease states, particularly in cancer. researchgate.netnih.gov. This analysis can reveal whether the targets are dysregulated in specific cancers, suggesting their potential as therapeutic targets. Furthermore, correlating target gene expression with patient outcomes (prognostic value) can provide valuable context for the potential clinical relevance of inhibiting these proteins. For example, analysis of public databases has shown that TAF1 expression is elevated in multiple types of tumors. researchgate.netnih.gov. Studies have also explored the prognostic value of gene expression in different cancers using bioinformatics analysis of databases like TCGA and GEO. researchgate.netbiorxiv.org. This type of in silico analysis complements experimental findings by providing a broader understanding of the biological and clinical significance of this compound's targets.

Here is a summary of some research findings related to this compound and its targets:

TargetIC50 (Assay)SelectivityObserved Effects
BRD1 (BRPF2) BD6-67 nM (TR-FRET, AlphaScreen, BROMOscan) medchemexpress.comtocris.comthesgc.org>30-fold over BRPF1, BRPF3, BRD9, ATAD2; >300-fold over BRD4 medchemexpress.comtocris.comthesgc.orgInhibition of binding to histone H4 and H3.3 medchemexpress.comtocris.com
TAF1 BD28-13 nM (TR-FRET, BROMOscan) medchemexpress.comtocris.comthesgc.org-Inhibition of binding to histone H4 and H3.3 medchemexpress.comtocris.com
TAF1L BD2106 nM (TR-FRET) medchemexpress.comtocris.com--

Note: The IC50 values can vary depending on the specific assay used.

Cell LineGI50 (nM)
MOLM-131060 medchemexpress.com
MV4-112630 medchemexpress.com
769-P3210 medchemexpress.com
Jurkat3900 medchemexpress.com
NCI-H5266860 medchemexpress.com
CHL-17400 medchemexpress.com
56377980 medchemexpress.com

Note: GI50 represents the concentration causing 50% growth inhibition.

This compound treatment has been shown to inhibit cell growth, increase cell death, reduce EdU incorporation (indicating reduced DNA synthesis and proliferation), and increase cell differentiation in Acute Myeloid Leukemia (AML) cells. researchgate.netnih.gov. It also increased the cleavage of key pro-apoptotic proteins. researchgate.netnih.govresearchgate.net.

Future Directions and Research Perspectives for Bay 299

Elucidating Underexplored Biological Functions of BRPF2 and TAF1

Despite progress, much remains unknown regarding the precise biological functions of BRPF2 and TAF1 beyond their established roles in transcription and chromatin regulation. BRPF2, also known as BRD1, functions as a scaffolding protein within histone acetyltransferase (HAT) complexes, particularly with HBO1, and is crucial for processes like embryonic development and erythropoiesis. thesgc.orgnih.govbiorxiv.orgashpublications.org TAF1, as a core component of the TFIID complex, plays a vital role in initiating transcription and interacting with promoter DNA. nih.govuniprot.orgbiologists.com Future research should aim to fully characterize the spectrum of their interactions with other proteins and nucleic acids, and to understand how these interactions are modulated in different cellular contexts and disease states. Investigating the full range of TAF1 mRNA variants and protein isoforms is also highlighted as necessary for a complete understanding of TAF1 biology. royalsocietypublishing.orgresearchgate.net The specific functions of the bromodomains within BRPF2 and TAF1, beyond acetyl-lysine recognition, warrant further investigation to fully appreciate their regulatory roles. researchgate.netnih.gov

Identifying Additional Disease Contexts Amenable to BRPF2/TAF1 Inhibition

While BRPF2 and TAF1 have been linked to cancer and certain developmental or neurological disorders, the full scope of diseases that could potentially benefit from targeting these proteins is still being explored. nih.govroyalsocietypublishing.orgd-nb.info Given their fundamental roles in transcription and chromatin dynamics, dysregulation of BRPF2 and TAF1 could contribute to a wider range of pathologies. Research is needed to systematically investigate the expression levels, mutational status, and functional significance of BRPF2 and TAF1 in various diseases, including other types of cancer beyond those already studied, as well as inflammatory conditions, metabolic disorders, and neurological diseases. royalsocietypublishing.orgresearchgate.netbsmith.science The use of selective inhibitors like BAY-299 as chemical probes can help dissect the specific contributions of BRPF2 and TAF1 inhibition to disease phenotypes in preclinical models. nih.govresearchgate.net

Development of Next-Generation Chemical Probes with Enhanced Specificity or Novel Mechanisms

Although this compound is a valuable tool with good selectivity profiles against many bromodomains, the development of next-generation chemical probes with even greater specificity for BRPF2 and TAF1, or specific bromodomains within these proteins (e.g., TAF1 BD2), remains an important area. nih.govacs.orgd-nb.info Achieving absolute selectivity within protein families can be challenging, and off-target effects, even if minimal, can confound the interpretation of research findings. thesgc.org Future efforts should focus on designing compounds with improved potency and selectivity profiles through structure-activity relationship (SAR) studies and rational design. nih.govchemicalprobes.org Additionally, exploring novel mechanisms of action beyond simple bromodomain occupancy, such as induced degradation of the target proteins (PROTACs), could offer alternative strategies for targeting BRPF2 and TAF1 and provide distinct advantages in probing their cellular functions. umn.eduacs.org

Exploring Combination Strategies with Other Targeted Therapies in Preclinical Models

Epigenetic modulators are increasingly being explored in combination therapies to enhance treatment responses and overcome resistance mechanisms in diseases like cancer. jocpr.comjocpr.combmj.commdpi.com Given the roles of BRPF2 and TAF1 in transcriptional regulation and their potential involvement in disease pathways, investigating combinations of this compound or future BRPF2/TAF1 inhibitors with other targeted therapies is a promising avenue. Preclinical studies are needed to evaluate synergistic effects with standard-of-care treatments or novel agents targeting complementary pathways, such as DNA damage response inhibitors, immunotherapy, or other epigenetic targets. jocpr.comjocpr.commdpi.comresearchgate.netrcsi.comresearchgate.net Understanding the molecular basis of any observed synergy or antagonism will be crucial for rationalizing future clinical translation.

Deepening the Understanding of Resistance Mechanisms to Epigenetic Modulators

Resistance to targeted therapies, including epigenetic modulators, is a significant challenge in many diseases, particularly cancer. jocpr.comjocpr.comnih.gov Research into the mechanisms by which cancer cells or other diseased cells develop resistance to BRPF2/TAF1 inhibition is essential. This could involve investigating genetic alterations, epigenetic adaptations, or changes in the tumor microenvironment that bypass the effects of the inhibitor. jocpr.comjocpr.commdpi.comnih.gov Studies using acquired resistance models in preclinical settings, coupled with comprehensive molecular profiling techniques, can help identify key resistance pathways and potential strategies to overcome them, such as combination therapies or the development of inhibitors targeting these resistance mechanisms. jocpr.comjocpr.commdpi.comnih.gov

Advancing the Chemical Biology Tools for Bromodomain Research

The study of bromodomains and their roles in biological processes relies heavily on the availability of high-quality chemical tools. bsmith.scienceacs.orgox.ac.ukdiscoveryontarget.combiorxiv.org this compound contributes to this toolbox as a probe for BRPF2 and TAF1. thesgc.orgbiorxiv.org Future research should continue to focus on developing a diverse array of chemical probes targeting different bromodomains, including those within BRPF2 and TAF1, with varying selectivity profiles and mechanisms of action. acs.orgox.ac.ukdiscoveryontarget.combiorxiv.org This includes the development of probes for less-studied bromodomains, as well as more sophisticated tools like selective degraders or probes for imaging and target engagement studies. umn.eduacs.orgox.ac.uk Advancements in chemical biology techniques, such as fragment-based drug design and chemical proteomics, will be instrumental in this endeavor. bsmith.scienceumn.eduox.ac.uk

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question when investigating BAY-299's molecular mechanisms?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

  • Population: Specific cell lines or model organisms.
  • Intervention: this compound administration at varying concentrations.
  • Comparison: Control groups or alternative compounds.
  • Outcome: Quantifiable metrics (e.g., gene expression changes, protein binding affinity).
    Ensure alignment with gaps identified in literature reviews .

Q. What methodologies are effective for conducting a systematic literature review on novel compounds like this compound?

  • Methodological Answer :

Define search terms using Boolean operators (e.g., "this compound AND pharmacokinetics").

Use academic databases (PubMed, Scopus) and exclude non-peer-reviewed sources.

Organize findings into thematic categories (e.g., mechanistic studies, toxicity profiles).

Apply inclusion/exclusion criteria to filter studies by relevance and quality (e.g., peer-reviewed, controlled experiments) .

Q. How to design an initial experimental protocol to assess this compound's efficacy in preclinical models?

  • Methodological Answer :

  • Variables : Dose-response curves, timepoints, and control groups.
  • Data Collection : Use standardized assays (e.g., ELISA for protein quantification, RNA-seq for transcriptomic analysis).
  • Statistical Power : Calculate sample sizes using tools like G*Power to ensure reproducibility .
  • Example Table :
ParameterDetails
Dose Range0.1–100 µM
Assay TypeCell viability (MTT assay)
Replicatesn=6 per group

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound studies (e.g., conflicting efficacy results across models)?

  • Methodological Answer :

Replicate Experiments : Control variables like cell passage number or animal strain.

Meta-Analysis : Pool data from multiple studies to identify trends or confounding factors (e.g., batch effects).

Mechanistic Validation : Use orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition) to confirm targets .

Q. What are best practices for integrating multi-omics data (genomics, proteomics) in this compound research?

  • Methodological Answer :

  • Pipeline Design :

Data Normalization : Apply batch correction (e.g., ComBat).

Pathway Analysis : Use tools like DAVID or Metascape to identify enriched pathways.

Network Modeling : Construct protein-protein interaction networks (e.g., STRINGdb) to contextualize this compound's effects.

  • Validation : Prioritize hub genes/proteins via siRNA or knockout models .

Q. What statistical approaches are optimal for longitudinal studies evaluating this compound's long-term toxicity?

  • Methodological Answer :

  • Mixed-Effects Models : Account for repeated measures and individual variability.
  • Survival Analysis : Use Kaplan-Meier curves and Cox proportional hazards models.
  • Power Analysis : Adjust for attrition rates and missing data .

Data Management & Ethical Considerations

Q. How to ensure robust data reproducibility in this compound experiments?

  • Methodological Answer :

  • Pre-registration : Document hypotheses and protocols on platforms like OSF.
  • Blinding : Implement double-blinding in animal studies or image analysis.
  • Open Data : Share raw datasets and code via repositories like Zenodo or GitHub .

Q. What ethical guidelines apply to human-derived data in this compound clinical research?

  • Methodological Answer :

  • Informed Consent : Ensure transparency in participant recruitment (e.g., trial registries).
  • Anonymization : Remove identifiers from genomic or clinical datasets.
  • IRB Compliance : Align with Declaration of Helsinki principles for human subjects research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.